4-(3-Chlorophenyl)-3-thiosemicarbazide
Overview
Description
4-(3-Chlorophenyl)-3-thiosemicarbazide is a chemical compound known for its diverse applications in various fields of research and industry. It is characterized by the presence of a chlorophenyl group attached to a hydrazinecarbothioamide moiety. This compound has garnered significant attention due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Thiosemicarbazide derivatives, to which this compound belongs, are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiosemicarbazide derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiosemicarbazide derivatives have shown anthelmintic activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiosemicarbazide derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Result of Action
Based on the known biological activities of thiosemicarbazide derivatives, the compound could potentially induce changes such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-(3-chlorophenyl)hydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in the formation of heterocyclic compounds. It interacts with several enzymes and proteins, including those involved in the synthesis of thiazoles and pyrazoles . These interactions are primarily driven by the nucleophilic sites on the hydrazinecarbothioamide molecule, which facilitate the formation of various heterocyclic rings . The compound’s ability to form stable complexes with metal ions also contributes to its biochemical properties .
Cellular Effects
N-(3-chlorophenyl)hydrazinecarbothioamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and gene expression . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of N-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and altering metabolic pathways . It also interacts with DNA, leading to changes in gene expression and cellular function . These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chlorophenyl)hydrazinecarbothioamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-(3-chlorophenyl)hydrazinecarbothioamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes . These findings are crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
N-(3-chlorophenyl)hydrazinecarbothioamide is involved in several metabolic pathways. It interacts with enzymes such as hydrolases and oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s ability to form stable complexes with metal ions also plays a role in its metabolic activity . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, N-(3-chlorophenyl)hydrazinecarbothioamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to form stable complexes with metal ions also contributes to its transport and distribution properties .
Subcellular Localization
N-(3-chlorophenyl)hydrazinecarbothioamide is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Chlorophenyl)-3-thiosemicarbazide can be synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. The reaction typically results in the formation of the desired compound in a Zwitter ionic betain form . Additionally, 2-arylidene-4-(3-Chlorophenyl)-3-thiosemicarbazides can be synthesized by condensing this compound with aromatic aldehydes in absolute ethanol, in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes to form 2-arylidene derivatives.
Cyclization Reactions: It can form heterocyclic compounds such as thiazoles and pyrazoles when reacted with appropriate reagents.
Common Reagents and Conditions
Aromatic Aldehydes: Used in condensation reactions to form 2-arylidene derivatives.
2-bromo-1-(4-bromophenyl)ethanone: Used in the synthesis of dihydrothiazoles.
Anhydrous Potassium Carbonate: Often used as a base in various reactions.
Major Products Formed
2-arylidenehydrazono-4-(4-bromophenyl)-3-(3-chlorophenyl)-2,3-dihydrothiazoles: Formed from the reaction with 2-bromo-1-(4-bromophenyl)ethanone.
Heterocyclic Compounds: Such as thiazoles and pyrazoles.
Scientific Research Applications
Comparison with Similar Compounds
4-(3-Chlorophenyl)-3-thiosemicarbazide can be compared with other similar compounds, such as:
Thiosemicarbazones: Known for their wide range of biological activities, including antituberculosis and antiviral properties.
Hydrazinecarbothioamides: Used as building blocks for synthesizing various heterocyclic compounds.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Its ability to form a variety of heterocyclic compounds and its potential therapeutic applications make it a valuable compound in scientific research.
Similar Compounds
Thiosemicarbazones: Triapine, Marboran, Thioacetazone.
Hydrazinecarbothioamides: Various N-substituted derivatives.
Properties
IUPAC Name |
1-amino-3-(3-chlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSLJYYTYKWSHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962303 | |
Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831859 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42135-76-2 | |
Record name | 4-(3-Chlorophenyl)thiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42135-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Chlorophenyl)hydrazinecarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42135-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-(3-Chlorophenyl)-3-thiosemicarbazide in the context of the provided research?
A: The research primarily utilizes this compound as a precursor for synthesizing substituted 2-hydrazono-2(3H)-thiazole derivatives. [] These derivatives are then evaluated for their antimicrobial activity against various bacterial and fungal strains. []
Q2: Can you elaborate on the synthesis of 2-hydrazono-2(3H)-thiazole derivatives from this compound and their antimicrobial potential?
A: The synthesis involves reacting this compound with different substituted acetophenones, leading to the formation of 4-(3-Chlorophenyl)-3-thiosemicarbazones. [] These thiosemicarbazones then undergo a cyclization reaction with 2,4′-dibromoacetophenone, yielding the desired 2-hydrazono-2(3H)-thiazole derivatives. [] The study highlights that derivatives containing a substituted phenyl or indolyl group at the hydrazone moiety demonstrated superior antimicrobial activity against Escherichia coli and Candida albicans compared to those with a cycloalkyl group. []
Q3: Besides its use in synthesizing thiazole derivatives, is there any other application of this compound mentioned in the research?
A: Yes, the research also explores the synthesis of arylidene-hydrazinyl-thiazolines using this compound as a precursor. [] The study focuses on characterizing these synthesized compounds using mass spectrometry techniques. []
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